

A Technical Guide to High-Purity Urapidil-d4 for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity **Urapidil-d4**, a deuterated analog of the antihypertensive agent Urapidil. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and various biomedical research fields. It covers the commercial availability of high-purity **Urapidil-d4**, its chemical and physical properties, and detailed experimental protocols for its application, particularly as an internal standard in quantitative analysis.

Commercial Availability and Purity of Urapidil-d4

High-purity **Urapidil-d4** is available from several specialized chemical suppliers. The quality and characterization of the product are crucial for its use in sensitive analytical methods. Below is a summary of the quantitative data available from various commercial sources. It is important to note that specific values for isotopic enrichment and purity can vary between batches, and it is always recommended to refer to the lot-specific Certificate of Analysis (CoA) provided by the supplier.



Supplier	Product Name	CAS Number	Molecular Formula	Purity (by HPLC)	Isotopic Enrichment
Sussex Research Laboratories Inc.	Urapidil-d4	1794979-63- 7 (HCl Salt)	C20H25D4N5O	>95%[1]	>95%[1]
Clearsynth	Urapidil-d4	1795122-12- 1	C20H25D4N5O	98.06%[2]	Not specified
Simson Pharma Limited	Urapidil D4	1795122-12- 1	C20H25D4N5O	CoA provided[3]	Not specified
SynZeal	Urapidil D4	1795122-12- 1	C20H25D4N5O	CoA provided[4]	Not specified
Acanthus Research	Urapidil-D4	N/A	C20H25D4N5O	CoA available on request[5]	Not specified
Pharmaffiliate s	Urapidil-d4 Hydrochloride	1794979-63- 7	C20H26D4CIN 5O3	CoA provided[6]	Not specified
BOC Sciences	Urapidil-d4 Hydrochloride	1794979-63- 7	Not specified	Not specified	Not specified
MedChemEx press	Urapidil-d3	Not specified	Not specified	Not specified	Not specified

Synthesis and Purification of Urapidil-d4

The synthesis of **Urapidil-d4** typically involves the introduction of deuterium atoms into the Urapidil molecule. While specific proprietary methods for deuteration are not always disclosed by manufacturers, general synthetic routes for Urapidil can be adapted. An improved synthesis method for Urapidil involves the reaction of 6-[(3-chloropropyl) amino]-1,3-dimethyluracil with 1-(2-methoxyphenyl) piperazine.[7] Deuteration could potentially be achieved by using a deuterated starting material, such as a deuterated version of the propyl chain intermediate.[8]



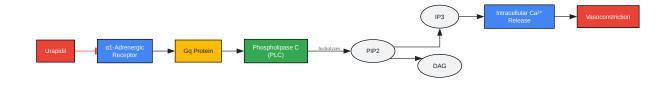
Purification of the final **Urapidil-d4** product is critical to ensure high chemical and isotopic purity. High-performance liquid chromatography (HPLC) is a common and effective method for purifying Urapidil.[10] An anti-solvent precipitation method has also been described for the purification of Urapidil, achieving a purity of over 98.5%.[7] Preparative HPLC can be employed for the isolation and purification of compounds, offering high-resolution separation.[11][12]

Signaling Pathways of Urapidil

Urapidil exhibits a dual mechanism of action, functioning as both a selective alpha-1 adrenergic receptor antagonist and a 5-HT1A receptor agonist.[13] This dual activity contributes to its antihypertensive effects.

Alpha-1 Adrenergic Receptor Antagonism

Urapidil blocks postsynaptic alpha-1 adrenergic receptors, which are G protein-coupled receptors (GPCRs).[14][15] Activation of these receptors by catecholamines like norepinephrine typically leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[16][17] This signaling cascade results in an increase in intracellular calcium and subsequent smooth muscle contraction, leading to vasoconstriction. By antagonizing these receptors, Urapidil prevents this signaling cascade, resulting in vasodilation and a decrease in blood pressure.



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Caption: Urapidil's antagonism of the α 1-adrenergic receptor pathway.

5-HT1A Receptor Agonism



Urapidil also acts as an agonist at central 5-HT1A receptors, which are inhibitory G protein-coupled receptors (Gi/o-coupled).[18][19] Activation of these autoreceptors on serotonergic neurons in the raphe nucleus suppresses neuronal firing, leading to reduced serotonin release. [20] This central action contributes to a decrease in sympathetic outflow, further aiding in blood pressure reduction. The signaling cascade involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[21][22]

Caption: Urapidil's agonistic effect on the 5-HT1A receptor pathway.

Experimental Protocols

Urapidil-d4 is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the determination of Urapidil in biological matrices like plasma and urine.[23][24] Its use is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.

Quantification of Urapidil in Human Plasma using UPLC-MS/MS

This protocol is adapted from a validated method for the determination of Urapidil in human plasma.[23]

- 4.1.1. Materials and Reagents
- Urapidil reference standard
- Urapidil-d4 internal standard
- Human plasma (with K2EDTA as anticoagulant)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Solid Phase Extraction (SPE) cartridges (e.g., Strata-X 33 μm Polymeric Reversed Phase)
- 4.1.2. Preparation of Stock and Working Solutions



- Stock Solutions: Prepare stock solutions of Urapidil and Urapidil-d4 in methanol at a concentration of 1 mg/mL.
- Working Solutions: Prepare working solutions by diluting the stock solutions with a
 methanol:water (50:50, v/v) mixture to appropriate concentrations for spiking into calibration
 standards and quality control samples.
- 4.1.3. Sample Preparation (Solid Phase Extraction)
- To 100 μL of human plasma, add a known amount of **Urapidil-d4** working solution.
- Vortex the sample briefly.
- Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water.
- Elute the analyte and internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the mobile phase.

4.1.4. UPLC-MS/MS Conditions

- UPLC System: A suitable Ultra-Performance Liquid Chromatography system.
- Column: A reversed-phase column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 μm).
- Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
- Flow Rate: A typical flow rate is around 0.4 mL/min.
- Injection Volume: 5-10 μL.





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 Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

• Ionization Mode: Positive ion mode.

• MRM Transitions:

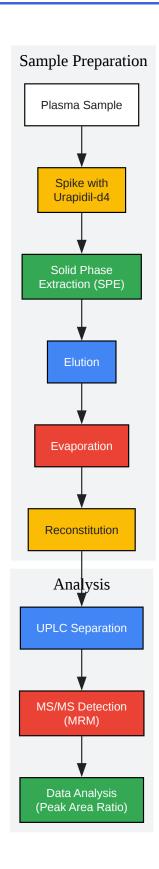
Urapidil: m/z 388.2 → 205.1

• **Urapidil-d4**: m/z 392.2 → 205.1[23]

4.1.5. Data Analysis

Quantify the concentration of Urapidil in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards with known concentrations.





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Caption: A typical experimental workflow for Urapidil quantification.



Application in Urine Analysis

While a specific protocol for **Urapidil-d4** in urine was not detailed in the initial search, the principles of LC-MS/MS analysis are transferable. A method for determining other drugs in urine using LC-MS/MS involved dilution of the urine sample followed by direct injection or a simple extraction step before analysis.[24][25] The use of a deuterated internal standard like **Urapidil-d4** would be essential to account for matrix effects inherent in urine samples.

In Vitro Metabolism Studies

Urapidil-d4 can also be a valuable tool in in vitro metabolism studies to investigate the metabolic fate of Urapidil. These studies often utilize liver microsomes or S9 fractions.[26] By incubating Urapidil with these preparations and using **Urapidil-d4** as an internal standard, researchers can accurately quantify the parent drug's depletion and the formation of metabolites over time.

Conclusion

High-purity **Urapidil-d4** is an essential tool for researchers and drug development professionals. Its commercial availability from reputable suppliers, combined with its well-characterized properties, makes it an ideal internal standard for sensitive and accurate bioanalytical methods. The detailed experimental protocols and an understanding of Urapidil's signaling pathways provided in this guide will aid in the effective application of **Urapidil-d4** in various research settings, ultimately contributing to a better understanding of its pharmacokinetics, pharmacodynamics, and metabolism. For the most accurate and reliable results, it is imperative to obtain and consult the lot-specific Certificate of Analysis from the supplier for detailed information on purity and isotopic enrichment.

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